molecular formula C30H32N6O6S2 B2563472 ethyl 4-(2-((5-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate CAS No. 310449-09-3

ethyl 4-(2-((5-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Cat. No. B2563472
CAS RN: 310449-09-3
M. Wt: 636.74
InChI Key: HOGOZITZEVKGCS-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C30H32N6O6S2 and its molecular weight is 636.74. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and characterization of related heterocyclic compounds provide a foundation for understanding the chemical behavior and potential applications of ethyl 4-(2-((5-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate. For instance, the synthesis of 3,5-disubstituted 1-amino-1,3,5-triazine-2,4,6-triones via cyclic transformation of 1,3,4-oxadiazol-2(3H)-one derivatives highlights the versatility of related compounds in forming structurally diverse heterocycles (Chau et al., 1997). Similarly, the preparation of tricarbonylchromium complexes of substituted benzoic acid esters, including ethyl benzoate, showcases the ability to modify and understand the electronic and structural properties of these compounds through coordination chemistry (Mahaffy & Hamilton, 1987).

Nonlinear Optical Properties

The investigation of NLO properties using derivatives of ethyl 4-(2-((5-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate illustrates the compound's potential in advanced materials science. A study employing density functional theory (DFT) to screen for NLO activities demonstrated that derivatives exhibit significant hyperpolarizabilities, suggesting their promise as NLO materials. The modifications of the parent structure could lead to improved transparency-nonlinearity trade-offs, essential for practical applications in photonic devices and telecommunications (Kiven et al., 2023).

Catalytic Applications

Research on related compounds has also explored their role as catalysts in organic synthesis. For example, the use of lanthanide formamidinates as catalysts for the Tishchenko reaction highlights the potential of these compounds in facilitating efficient synthetic pathways for ester formation. The study demonstrates that certain lanthanide complexes can catalyze the dimerization of benzaldehyde to benzyl benzoate, offering a powerful tool for synthetic organic chemistry (Zuyls et al., 2008).

properties

IUPAC Name

ethyl 4-[[2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N6O6S2/c1-5-42-29(39)22-9-13-23(14-10-22)32-27(37)19-43-30-34-33-26(36(30)24-8-6-7-20(2)17-24)18-31-28(38)21-11-15-25(16-12-21)44(40,41)35(3)4/h6-17H,5,18-19H2,1-4H3,(H,31,38)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGOZITZEVKGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-((5-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

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